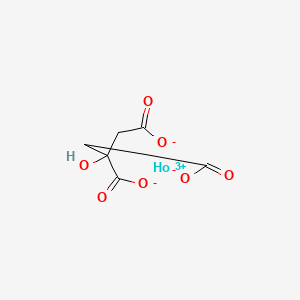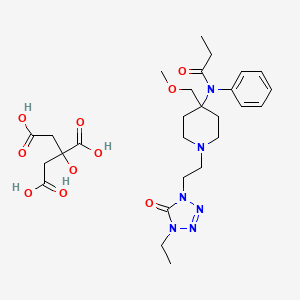
Alfentanil citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alfentanil citrate: is a potent, short-acting synthetic opioid analgesic used primarily in anesthesia. It is a derivative of fentanyl and is known for its rapid onset and short duration of action. This compound is commonly used during surgical procedures to induce and maintain anesthesia, as well as for pain management in critically ill patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alfentanil citrate involves several steps, starting from the basic structure of fentanyl. The process typically includes the formation of the piperidine ring and the introduction of the tetrazole group. The key steps involve:
Formation of the Piperidine Ring: This is achieved through a series of reactions involving the condensation of aniline derivatives with piperidine.
Introduction of the Tetrazole Group: This step involves the reaction of the intermediate compound with sodium azide and triethylamine to form the tetrazole ring
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Alfentanil citrate undergoes various chemical reactions, including:
Oxidation: Alfentanil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of alfentanil, which can have different pharmacological properties .
Applications De Recherche Scientifique
Alfentanil citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of opioid analgesics.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in clinical research to study its efficacy and safety in anesthesia and pain management.
Industry: Used in the development of new analgesic drugs and formulations .
Mécanisme D'action
Alfentanil citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors, which regulate synaptic transmission. Upon binding, alfentanil stimulates the exchange of GTP for GDP on the G-protein complex, leading to the activation of effector proteins. This results in analgesia, sedation, and decreased perception of pain .
Comparaison Avec Des Composés Similaires
Fentanyl: Alfentanil is a derivative of fentanyl with a shorter duration of action and faster onset.
Sufentanil: More potent than alfentanil but with a longer duration of action.
Remifentanil: Similar to alfentanil in terms of rapid onset but has an even shorter duration of action .
Uniqueness: Alfentanil citrate is unique due to its rapid onset and short duration of action, making it particularly useful in surgical settings where quick and precise control of anesthesia is required. It also tends to cause fewer cardiovascular complications compared to other similar drugs .
Propriétés
Numéro CAS |
153176-13-7 |
|---|---|
Formule moléculaire |
C27H40N6O10 |
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H32N6O3.C6H8O7/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10H,4-5,11-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
CNFIIGJQEIQCSX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)


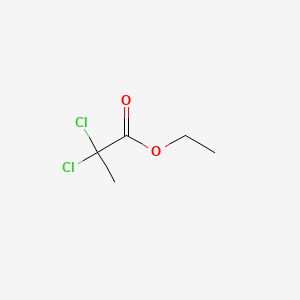


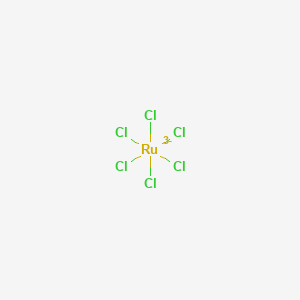


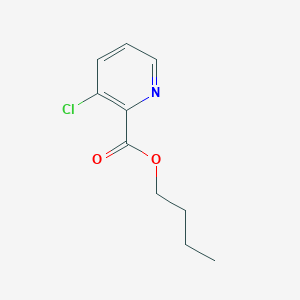
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
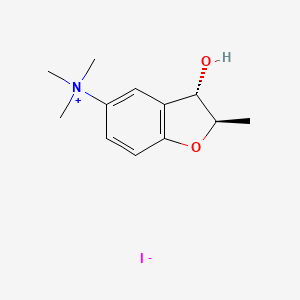
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
